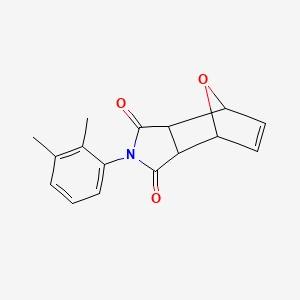

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Description

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a tricyclic imide characterized by a norbornene-derived scaffold with a 4,7-epoxy bridge and a 2,3-dimethylphenyl substituent at the 2-position. The compound belongs to a class of isoindole-1,3-dione derivatives, which are notable for their structural rigidity and diverse applications in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via N-addition of imides to propargyl sulfonium salts under mild conditions, followed by purification via column chromatography . Its structural integrity is confirmed using IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) . The epoxy bridge and stereochemistry (3aR,4S,7R,7aS) are critical for its reactivity and interactions in biological systems .

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-8-4-3-5-10(9(8)2)17-15(18)13-11-6-7-12(20-11)14(13)16(17)19/h3-7,11-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSGABNWJJFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves the condensation of N-(2,3-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The epoxyisoindole core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Key Observations :

- Bridge Type: The 4,7-epoxy bridge (as in the target compound) enhances electronic polarization compared to methano bridges, influencing reactivity in ring-opening reactions .

- Substituent Effects : Bulky aryl groups (e.g., 2,3-dimethylphenyl) improve steric hindrance, reducing aggregation in polymer matrices , while electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity .

Key Insights :

- The target compound’s lack of polar groups (e.g., amino, hydroxyl) limits its direct biological activity but enhances compatibility with hydrophobic polymer matrices .

- Thiazole- and acryloyl-substituted analogs show promise in targeting enzymes, leveraging π-π stacking and hydrogen bonding .

Biological Activity

2-(2,3-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- CAS Number : 26491-61-2

- InChIKey : AECUEAOXIHXISY-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study by the National Cancer Institute (NCI) assessed the compound's effects on various cancer cell lines. The results demonstrated significant cytotoxicity against several types of cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Candida albicans : MIC = 16 µg/mL

These findings support the potential use of this compound in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. In a mouse model of Alzheimer's disease, administration of the compound led to:

- Reduced amyloid-beta plaque formation

- Improved cognitive function as measured by the Morris water maze test

These results suggest that the compound may offer therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| NCI Anticancer Screening | Significant cytotoxicity against MCF-7, A549, and HCT116 cell lines |

| Antimicrobial Assessment | Effective against S. aureus, E. coli, and C. albicans with varying MICs |

| Neuroprotection in Alzheimer's Model | Reduced amyloid-beta plaques and improved cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.